

BR-1 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BR-1**

Cat. No.: **B1192330**

[Get Quote](#)

Technical Guide: BR-1

An In-depth Analysis of (1S)-1-{5-[5-(bromomethyl)pyridin-2-yl]-1,3-oxazol-2-yl}-7-phenylheptan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical compound designated as **BR-1**, with the systematic IUPAC name (1S)-1-{5-[5-(bromomethyl)pyridin-2-yl]-1,3-oxazol-2-yl}-7-phenylheptan-1-ol. The document summarizes its chemical structure and computed physicochemical properties based on available data from public chemical databases. At present, there is a notable absence of published experimental data, including but not limited to, its biological activity, mechanism of action, and specific experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in this molecule, highlighting the current knowledge gaps and potential areas for future investigation.

Chemical Structure and Identifiers

The chemical structure of **BR-1** is characterized by a chiral heptanol backbone substituted with a phenyl group at one end and a complex heterocyclic system at the other. This heterocyclic moiety consists of an oxazole ring linked to a pyridine ring, which is further functionalized with a bromomethyl group.

Systematic IUPAC Name: (1S)-1-{5-[5-(bromomethyl)pyridin-2-yl]-1,3-oxazol-2-yl}-7-phenylheptan-1-ol[1]

Synonyms: 1-(5-(bromomethyl)pyridin-2-yl)-7-phenylheptan-1-one, bound form[1]

Canonical SMILES: C1=CC=C(C=C1)CCCCCC--INVALID-LINK--O[1]

InChI: InChI=1S/C22H25BrN2O2/c23-14-18-12-13-19(24-15-18)21-16-25-22(27-21)20(26)11-7-2-1-4-8-17-9-5-3-6-10-17/h3,5-6,9-10,12-13,15-16,20,26H,1-2,4,7-8,11,14H2/t20-/m0/s1[1]

InChIKey: LMYCIAKTMGFSLZ-FQEVSTJZSA-N[1]

Physicochemical Properties

To date, the available physicochemical properties for **BR-1** are based on computational models. Experimental data for properties such as melting point, boiling point, and solubility are not currently available in the public domain.

Table 1: Computed Physicochemical Properties of **BR-1**

Property	Value	Source
Molecular Formula	C22H25BrN2O2	PubChem[1]
Molecular Weight	429.35 g/mol	RCSB PDB[1]
XLogP3-AA	5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	10	PubChem[1]
Formal Charge	0	RCSB PDB
Chiral Atom Count	1	RCSB PDB
Aromatic Bond Count	17	RCSB PDB

Experimental Data and Protocols

A comprehensive search of scientific literature and patent databases did not yield any specific experimental data or protocols for the synthesis, purification, or biological evaluation of (1S)-1-{5-[5-(bromomethyl)pyridin-2-yl]-1,3-oxazol-2-yl}-7-phenylheptan-1-ol. The compound is listed in the RCSB Protein Data Bank (PDB) as a ligand with the identifier BR1, suggesting its potential use in structural biology studies. However, no associated publications detailing its experimental use were found.

The absence of this information represents a significant gap in the current understanding of this molecule's properties and potential applications.

Biological Activity and Signaling Pathways

There is no publicly available information on the biological activity, mechanism of action, or associated signaling pathways for the **BR-1** molecule. While searches for "**BR-1**" may yield results for unrelated biological entities such as the plant receptor BRI1 or Br1 regulatory B cells, it is crucial to distinguish these from the small molecule compound that is the subject of this guide.

Without experimental data, it is not possible to construct any meaningful diagrams of signaling pathways or experimental workflows involving **BR-1**.

Logical Relationships and Potential Research Directions

Given the chemical structure of **BR-1**, a logical workflow for future investigation can be proposed. This workflow would be essential to characterize the compound and explore its potential as a research tool or therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [BR-1 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192330#br-1-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com